molecular formula C20H20N4O3 B256589 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide

Cat. No. B256589
M. Wt: 364.4 g/mol
InChI Key: ZJRKIKFRBZMDKX-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for use in a variety of research fields.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide is its unique structure and properties, which make it a promising candidate for use in a variety of lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for research on 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide. Some possible areas of study include its potential use in the development of new drugs and therapies for inflammatory diseases and cancer, as well as its potential applications in other scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide involves several steps, including the condensation of 4-ethylbenzaldehyde and ethyl acetoacetate to form 3-(4-ethylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final product is obtained by reacting the hydrazide with 5-methoxy-2,4-dioxocyclohexa-1,5-dien-1-ylidene acetic acid.

Scientific Research Applications

3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and may be useful in the development of new drugs and therapies.

properties

Product Name

3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N//'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C20H20N4O3/c1-3-13-7-9-14(10-8-13)16-11-17(23-22-16)20(26)24-21-12-15-5-4-6-18(27-2)19(15)25/h4-12,21H,3H2,1-2H3,(H,22,23)(H,24,26)/b15-12+

InChI Key

ZJRKIKFRBZMDKX-NTCAYCPXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN/C=C/3\C=CC=C(C3=O)OC

SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC=C3C=CC=C(C3=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC=C3C=CC=C(C3=O)OC

Origin of Product

United States

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